5,5-Dioxo-5lambda6-thiaspiro[2.4]heptane-7-carboxylic acid
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Overview
Description
5,5-Dioxo-5lambda6-thiaspiro[2.4]heptane-7-carboxylic acid: is a heterocyclic compound with a unique spiro structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dioxo-5lambda6-thiaspiro[2.4]heptane-7-carboxylic acid typically involves the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions. The exact synthetic route can vary, but it often includes steps such as cyclization and oxidation to achieve the desired spiro structure .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure efficiency, yield, and purity. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 5,5-Dioxo-5lambda6-thiaspiro[2.4]heptane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alcohols or amines can be used under acidic or basic conditions to form esters or amides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution can yield esters or amides .
Scientific Research Applications
Chemistry: In chemistry, 5,5-Dioxo-5lambda6-thiaspiro[2.4]heptane-7-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are exploring its use in the synthesis of biologically active molecules that could serve as pharmaceuticals .
Medicine: In medicine, derivatives of this compound are being investigated for their therapeutic potential. The compound’s ability to interact with biological targets makes it a promising candidate for the development of new drugs .
Industry: In the industrial sector, this compound is used in material science for the development of new materials with unique properties. Its spiro structure contributes to the stability and functionality of these materials .
Mechanism of Action
The mechanism of action of 5,5-Dioxo-5lambda6-thiaspiro[2.4]heptane-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
5,5-Dioxo-5lambda6-thiaspiro[3.5]nonane-2-carboxylic acid:
2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid: A related compound used in organic synthesis and material science.
Uniqueness: 5,5-Dioxo-5lambda6-thiaspiro[2.4]heptane-7-carboxylic acid stands out due to its specific spiro structure, which imparts unique chemical and physical properties. This makes it particularly valuable in the synthesis of novel compounds and materials .
Properties
IUPAC Name |
5,5-dioxo-5λ6-thiaspiro[2.4]heptane-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4S/c8-6(9)5-3-12(10,11)4-7(5)1-2-7/h5H,1-4H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBXOSRUDBSHMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CS(=O)(=O)CC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2413874-74-3 |
Source
|
Record name | 5,5-dioxo-5lambda6-thiaspiro[2.4]heptane-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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